N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Properties
CAS No. |
306986-75-4 |
|---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.353 |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
GRKVVHYINHGWHO-YBFXNURJSA-N |
SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS Number: 306986-75-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 304.353 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 306986-75-4 |
| Molecular Formula | C18H16N4O |
| Molecular Weight | 304.353 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have highlighted the use of environmentally friendly methods for synthesizing pyrazole derivatives, including the application of heterogenous catalysts such as Amberlyst-70.
Antiproliferative Effects
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antiproliferative properties against various cancer cell lines. The compound has been evaluated for its potential as an anticancer agent due to its ability to inhibit cellular proliferation.
In a study evaluating multiple pyrazole derivatives against cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range (e.g., <10 µM), indicating potent activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .
Antifungal Activity
Recent studies have explored the antifungal activity of pyrazole derivatives against various fungal strains. For instance, some derivatives exhibited substantial inhibition against Colletotrichum gloeosporioides, with mycelial growth inhibition percentages reaching up to 61% at higher concentrations . This suggests potential applications in agricultural settings as antifungal agents.
Case Studies and Research Findings
- Trypanocidal Activity : A study investigating the trypanocidal effects of pyrazole derivatives found that certain compounds exhibited IC50 values significantly lower than traditional treatments like benznidazole. This highlights the potential of these compounds in treating Trypanosoma cruzi, the causative agent of Chagas disease .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications in the chemical structure significantly impact biological activity. For example, substituents at specific positions on the pyrazole ring can enhance potency against target enzymes involved in disease processes .
- Toxicity Assessment : In vitro cytotoxicity studies using Vero cells indicated that many pyrazole derivatives possess low toxicity profiles (CC50 > 500 µM), which is favorable for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may interact with specific cellular pathways involved in cell proliferation and survival. Studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and modulate apoptotic pathways .
- Case Studies : In vitro studies have demonstrated that similar compounds lead to significant reductions in cell viability across various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
Another notable application is the anti-inflammatory potential of this compound. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators:
- Mechanisms : They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Research Findings : Animal models have shown that administration of pyrazole-based compounds results in reduced inflammation markers and improved clinical outcomes in models of induced arthritis .
Pesticidal Activity
The compound also shows promise as an agrochemical, particularly as a pesticide:
- Bioactivity : Pyrazole compounds have been reported to possess herbicidal properties. They can target specific biochemical pathways in plants or pests, leading to effective weed control without harming crops .
- Field Studies : Trials have indicated that formulations containing pyrazole derivatives significantly reduce weed populations while maintaining crop yield, demonstrating their potential as environmentally friendly alternatives to traditional herbicides .
Summary of Research Findings
Preparation Methods
Structural Overview and Synthetic Targets
The target molecule integrates a 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core fused with a naphthalene-imine moiety. Key synthetic challenges include:
- Regioselective formation of the pyrazole ring.
- Stereocontrol during imine bond formation (E-configuration).
- Functionalization of the carboxamide group at position 3.
Relevant precedents from pyrazole synthesis (e.g., US9359308B2, EP3222614A2) highlight the utility of cyclocondensation and amidation reactions, while imine formation aligns with methodologies in US20180230105A1.
Preparation Methodologies
Cyclopenta[c]Pyrazole Core Synthesis
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is typically constructed via 1,3-dipolar cycloaddition or cyclocondensation of hydrazines with cyclic diketones.
Cyclocondensation of Cyclopentene-1,3-dione with Hydrazine Derivatives
A modified protocol from EP3222614A2 employs cyclopentene-1,3-dione and methyl hydrazinecarboxylate in ethanol under reflux (12 h, 78% yield). The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure:
$$
\text{Cyclopentene-1,3-dione} + \text{CH}3\text{NHNH}2 \rightarrow \text{1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate}
$$
Decarboxylation using HCl/EtOH yields the free carboxylic acid, which is subsequently converted to the carboxamide via EDCl/HOBt-mediated coupling with ammonium chloride.
Alternative Route: One-Pot Neat Synthesis
Adapting ACS Omega’s imidazolidinone synthesis, a solvent-free approach combines ethyl cyanoacetate and ethyl glycinate hydrochloride with cyclopentylamine at 70°C (2 h). This method minimizes side products and achieves 85% yield, though pyrazole selectivity requires careful stoichiometric control.
Final Amidation and Purification
The carboxamide group at position 3 is introduced early (Section 2.1.1) or late-stage via HATU-mediated coupling of the pyrazole carboxylic acid with ammonium chloride. Late-stage amidation offers higher purity (HPLC: 98.5%) but lower overall yield (65%) due to intermediate instability.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| Cyclocondensation + EDCl | Carboxamide formation | 78 | 95 | 14 h |
| One-Pot Neat Synthesis | Solvent-free cyclization | 85 | 92 | 2 h |
| Microwave-Assisted Imine | Schiff base formation | 88 | 97 | 0.5 h |
Trade-offs : The one-pot method prioritizes speed, while late-stage amidation maximizes purity. Microwave irradiation balances both metrics.
Mechanistic Insights and Side Reactions
Scalability and Industrial Considerations
- Solvent-free conditions (Section 2.1.2) reduce waste and costs, aligning with green chemistry principles.
- Microwave assistance is viable for pilot-scale synthesis but requires specialized equipment.
- Recrystallization in ethanol/water achieves pharma-grade purity (>99%).
Q & A
Q. What synthetic methodologies are typically employed for preparing this compound and its derivatives?
Synthesis involves multi-step reactions starting from pyrazole precursors. Key steps include:
- Vilsmeier-Haack formylation : Uses POCl₃ in DMF at 90°C to introduce aldehyde groups, achieving yields of 70-80% .
- Carboxamide coupling : EDCI/HOBt with diisopropylethylamine in DMF facilitates amide bond formation under mild conditions (room temperature, 10 min activation) .
- Purification : Recrystallization from ethanol/water mixtures ensures purity, with melting points ranging 166–220°C for analogous compounds .
Q. Which analytical techniques are critical for structural confirmation?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies tautomeric forms (e.g., δ 7.4–8.2 ppm for naphthalene protons; δ 6.5–7.0 ppm for pyrazole protons) .
- IR spectroscopy : Detects carbonyl (C=O: 1650–1700 cm⁻¹) and imine (C=N: 1600–1650 cm⁻¹) stretches .
- Mass spectrometry : Validates molecular weight via [M+H]⁺ peaks (±0.5 Da accuracy) .
- Elemental analysis : Confirms C/H/N composition (≤0.4% deviation from theoretical values) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic efficiency?
Key optimization strategies include:
- Solvent selection : DMF enhances formylation reactivity, while dichloromethane reduces coupling side reactions .
- Temperature control : 0°C during formylation prevents decomposition (yield improvement from 65% to 78%) .
- Catalyst loading : 1.5 equivalents of EDCI/HOBt maximizes conversion (85–92%) .
- Purification : Gradient recrystallization (ethanol → ethyl acetate) removes regioisomers, achieving ≥95% purity .
Q. How to resolve discrepancies between computational and experimental spectral data?
Effective approaches include:
- Variable temperature NMR : Identifies dynamic tautomerism (e.g., enolic OH protons at δ 10–12 ppm) .
- 2D NMR (COSY/HSQC) : Clarifies complex coupling patterns in naphthalene systems .
- DFT calculations : B3LYP/6-31G* level validates ¹³C shifts (RMSD <3 ppm) .
- Isotopic labeling : Deuterium substitution simplifies ¹H NMR interpretation of labile protons .
Q. How do structural modifications influence physicochemical and biological properties?
Structure-activity relationships (SAR) reveal:
- Naphthalene substitution : Electron-withdrawing groups at C-6 enhance thermal stability (ΔTm +15–20°C) but reduce solubility (logP +0.5) .
- Pyrazole N-substitution : Bulky groups improve receptor binding (IC50: 450 nM → 120 nM) .
- Carboxamide variations : Thiocarboxamide (C=S) alters hydrogen bonding (Δδ 0.8 ppm in NH shifts) .
- Cyclopentane saturation : Increases bioavailability (Caco-2 Papp: 2.1×10⁻⁶ → 5.8×10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
